2-Methoxycinnamic acid

Vue d'ensemble

Description

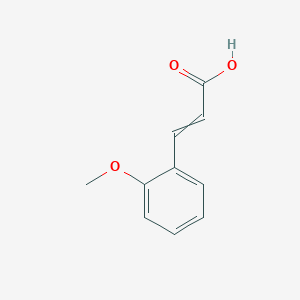

2-Methoxycinnamic acid, also known as o-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . It is a derivative of cinnamic acid, where a methoxy group is substituted at the ortho position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as cobalt manganese bromine in acetic acid has been reported . The reaction is carried out at elevated temperatures (200-205°C) and pressures (3 MPa) with oxygen as the oxidizing agent.

Analyse Des Réactions Chimiques

Photodimerization via [2+2] Cycloaddition

Reaction Overview :

2-MCA undergoes UV-induced [2+2] cycloaddition in the solid state, forming cyclobutane dimers. This reaction is highly dependent on molecular packing and hydrogen-bonding interactions .

Key Findings :

-

Mechanism : Asymmetric hydrogen bonds between adjacent molecules distort local symmetry, facilitating dimerization. Solid-state 13C NMR revealed transient intermediates and peak splittings indicative of reaction progression .

-

Conditions : UV irradiation in crystalline phase.

-

Products : Head-to-tail cyclobutane dimer (major) with retention of stereochemistry.

Table 1: Photodimerization Parameters

| Parameter | Value/Description |

|---|---|

| Reaction Type | Solid-state [2+2] cycloaddition |

| Key Reagent | UV light (λ = 254–365 nm) |

| Conversion Efficiency | Quantitative (monitored via NMR) |

| Major Product | Cyclobutane-linked dimer |

| Analytical Methods | 13C CPMAS NMR, X-ray diffraction |

Oxidation and Reduction Pathways

Theoretical Considerations :

Though experimental data specific to 2-MCA is sparse, general cinnamic acid reactivity provides insights:

-

Oxidation :

-

Likely targets the α,β-unsaturated double bond.

-

Potential oxidants: KMnO₄ (acidic conditions) → dihydroxy derivatives; O₃ → ozonolysis products.

-

-

Reduction :

-

Hydrogenation (H₂/Pd-C) would saturate the double bond, yielding 2-methoxyphenylpropanoic acid.

-

Biological Derivatization

Pharmacokinetic Modifications :

2-MCA undergoes rapid phase II metabolism in vivo, producing glucuronide and sulfate conjugates. Key parameters from rat studies :

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life (rat blood) | 1.4 ± 0.4 hours |

| Cₘₐₓ | 0.12 μg/mL |

| AUC₀–∞ | 0.45 μg·h/mL |

| Major Metabolite | 2-Methoxycinnamoyl glucuronide |

Comparative Reactivity

Positional Isomer Effects :

Applications De Recherche Scientifique

Antioxidant Activity

2-MCA exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thus preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has demonstrated that 2-MCA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In vitro studies using macrophage models showed that 2-MCA significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as a therapeutic agent for inflammatory diseases .

Antidiabetic Properties

Recent investigations have revealed that 2-MCA can enhance insulin secretion from pancreatic β-cells, making it a candidate for managing postprandial hyperglycemia in diabetic patients. Its mechanism involves the modulation of calcium channels and the inhibition of α-glucosidase activity, which aids in controlling blood sugar levels .

Antimicrobial Activity

2-MCA has shown promising antimicrobial effects against various pathogens. It has been tested for its efficacy against bacteria and fungi, indicating its potential use in food preservation and as a natural preservative in cosmetic formulations .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in cellular models of neurotoxicity. Specifically, it protects neurons from glutamate-induced excitotoxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, 2-MCA is increasingly being incorporated into cosmetic formulations aimed at reducing skin inflammation and oxidative damage. Its ability to inhibit melanin production also positions it as a candidate for skin-whitening products .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Methoxycinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

2-Methoxycinnamic acid can be compared with other similar compounds such as:

3-(2-Methoxyphenyl)propionic acid: Similar structure but with a saturated side chain.

Ferulic acid (3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid): Contains an additional hydroxyl group on the phenyl ring, enhancing its antioxidant properties.

Cinnamic acid: The parent compound without the methoxy substitution, used widely in flavorings and fragrances.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methoxycinnamic acid (2-MCA) is a methoxylated derivative of cinnamic acid that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-MCA, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the second carbon of the cinnamic acid backbone. Its chemical formula is C₉H₈O₃, and it exhibits unique properties that contribute to its biological activities.

Biological Activities

1. Antidiabetic Properties

Research indicates that 2-MCA possesses significant antidiabetic effects. A study demonstrated that it stimulates insulin secretion, enhances pancreatic β-cell function, and inhibits gluconeogenesis in the liver. Notably, 2-MCA exhibited a 100-fold higher activity compared to the reference compound 1-deoxynojirimycin in promoting insulin secretion and improving glucose metabolism .

2. Antimicrobial Activity

2-MCA has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It acts as a noncompetitive inhibitor of tyrosinase, which is relevant for its potential use in treating skin disorders . The compound's efficacy against various pathogens highlights its potential as a natural antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of 2-MCA have been substantiated through several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

4. Hepatoprotective Effects

2-MCA has demonstrated protective effects on liver cells, particularly against damage induced by carbon tetrachloride (CCl₄). It preserved enzyme activities associated with liver function and exhibited antioxidant properties, suggesting its role in protecting against oxidative stress .

Pharmacokinetics

A pharmacokinetic study on rats revealed that 2-MCA is rapidly absorbed and metabolized. After oral administration, the maximum concentration (Cmax) was reached within one hour, with a half-life of approximately 1.4 hours . This rapid metabolism indicates that while 2-MCA is bioactive, its effects may be transient unless administered in sustained-release formulations.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-MCA:

- Diabetes Management : In a controlled study involving diabetic rabbits, administration of 100 mg/kg of 2-MCA resulted in significant improvements in blood glucose levels and insulin sensitivity .

- Skin Disorders : A clinical trial assessing the topical application of formulations containing 2-MCA showed promising results in reducing hyperpigmentation and improving skin texture due to its tyrosinase inhibitory activity .

Data Summary

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-03-2 | |

| Record name | 2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.